REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]([OH:13])=O)=[O:4].S(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]([Cl:16])=[O:13]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
CUSTOM
|
Details
|
volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=NC=C1)C(=O)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |